
5-(Aminomethyl)-2-methylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-2-methylfuran-3-carboxylic acid is a bio-based compound derived from furfural, a renewable resource. This compound has garnered significant attention due to its potential applications in various fields, including polymer science, pharmaceuticals, and materials chemistry. It is particularly noted for its role as a monomer in the production of bio-based polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-2-methylfuran-3-carboxylic acid typically involves the conversion of 5-hydroxymethylfurfural (HMF) through a series of chemical reactions. One common method includes the selective oxidation of HMF to 5-formyl-2-furancarboxylic acid (FFCA), followed by reductive amination using ammonia as the nitrogen source . This hybrid catalytic pathway combines homogeneous-catalyzed selective oxidation with heterogeneous-catalyzed reductive amination, achieving high yields and efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar catalytic processes. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions: 5-(Aminomethyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 5-formyl-2-furancarboxylic acid.
Reduction: Reductive amination is a key reaction, where the compound is synthesized from FFCA using ammonia.
Substitution: The amino group in the compound can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Catalysts like Pt/SiO2 are used for the oxidation of HMF to FFCA.
Reduction: Reductive amination involves the use of ammonia and hydrogen in the presence of a catalyst.
Major Products: The major products formed from these reactions include various furan derivatives, which are valuable intermediates in the synthesis of bio-based polymers and other materials .
Scientific Research Applications
5-(Aminomethyl)-2-methylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-(Aminomethyl)-2-methylfuran-3-carboxylic acid exerts its effects involves its interaction with various molecular targets and pathways. The amino group in the compound allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity . The exact molecular targets and pathways are still under investigation, but its potential as a building block for bio-based materials is well-established .
Comparison with Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 5-(Aminomethyl)-2-methylfuran-3-carboxylic acid.
5-Formyl-2-furancarboxylic acid (FFCA): An intermediate in the synthesis process.
2,5-Furandicarboxylic acid (FDCA): Another bio-based monomer used in polymer production.
Uniqueness: this compound stands out due to its unique combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its role as a monomer for bio-based polymers highlights its importance in the development of sustainable materials .
Properties
IUPAC Name |
5-(aminomethyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4-6(7(9)10)2-5(3-8)11-4/h2H,3,8H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVCKCXORLVWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
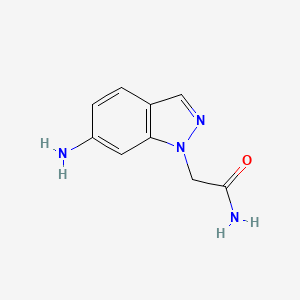
![N,N-Dimethyl-2-[(2-methyloxolan-3-yl)amino]acetamide](/img/structure/B13268845.png)

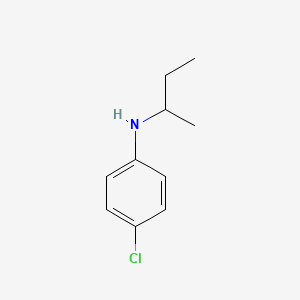
![3-[(2-Aminopyrimidin-5-yl)oxy]phenol](/img/structure/B13268857.png)
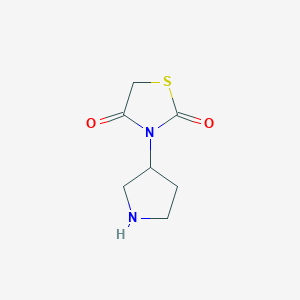
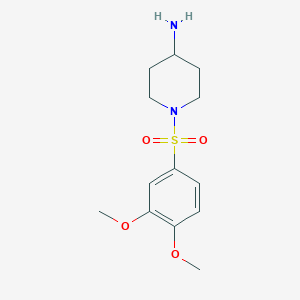
![2-Bromo-4-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13268895.png)
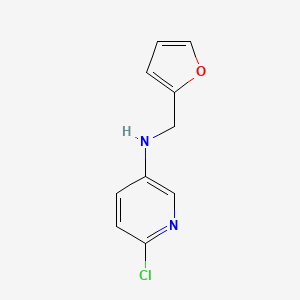
![4-{[(2,3-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13268911.png)
![[2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13268913.png)
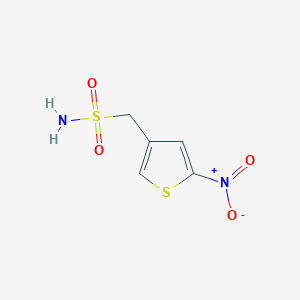

![4-[(1-Phenylethyl)amino]butan-2-ol](/img/structure/B13268930.png)
